(S)-1-Acetylindoline-2-carboxylic acid
Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques like NMR, IR, UV-Vis, etc., to determine the structure of a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa values), reactivity, etc .Scientific Research Applications
Proline Mimetic in Secondary Structure Design
(S)-1-Acetylindoline-2-carboxylic acid derivatives have been studied for their conformational properties, showing a tendency towards the cis amide isomer in polar solvents. This behavior contrasts with the general preference of proline for the trans isomer, positioning indoline-2-carboxylic acid as a promising candidate for designing novel secondary structures and materials. This finding supports its application in the development of new materials and structural designs in molecular chemistry (Pollastrini et al., 2021).
Analytical Applications in Acetylcholine Analysis
The interaction of carboxylic acid derivatives with hydroxylamine has analytical applications, notably in the quantitative determination of acetylcholine, a critical neurotransmitter. This methodological development enhances analytical procedures for substances with significant physiological roles, providing a foundation for further research in biochemistry and pharmacology (Hestrin, 1949).
Microwave-Mediated Drying Process
The drying behavior of (S)-N-acetylindoline-2-carboxylic acid under microwave irradiation compared to conventional heating demonstrates significant enhancements in drying efficiency. This research highlights the potential for microwave-assisted processes in pharmaceutical and biochemical product development, offering a more efficient method for handling thermally unstable or labile products (Pinchukova et al., 2010).
Adsorption onto Mineral Surfaces
Studies on the adsorption of carboxylic acids, including derivatives similar to this compound, onto mineral surfaces have applications in environmental chemistry. Understanding how these acids interact with minerals can inform remediation strategies and the environmental behavior of organic pollutants (Kubicki et al., 1999).
Catalytic Applications
Research into auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives, including those related to this compound, advances the field of organic synthesis. These methodologies offer new pathways for the functionalization of molecules, contributing to the development of pharmaceuticals and complex organic compounds (Shabashov & Daugulis, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-1-acetyl-2,3-dihydroindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMIMMRKTFZDKW-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468297 | |
Record name | (S)-1-Acetylindoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82950-72-9 | |
Record name | (2S)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82950-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-Acetylindoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-2-carboxylic acid, 1-acetyl-2,3-dihydro-, (2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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